molecular formula C14H14ClN3O4S2 B019321 Benzylhydrochlorothiazide CAS No. 1824-50-6

Benzylhydrochlorothiazide

Cat. No. B019321
CAS RN: 1824-50-6
M. Wt: 387.9 g/mol
InChI Key: BWSSMIJUDVUASQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which Benzylhydrochlorothiazide is a part of, involves modern approaches that have been significantly developed in recent years. These methodologies encompass both traditional multistep processes and more efficient one-pot, atom economy procedures. The strategies are designed to be more environmentally friendly, using green chemistry principles and straightforward reagents. This progress allows for the easy functionalization of benzothiazole moieties, making them versatile building blocks in organic and organoelement synthesis, particularly for creating pharmacologically active heterocycles (Zhilitskaya, Shainyan, & Yarosh, 2021).

Molecular Structure Analysis

The molecular structure of Benzylhydrochlorothiazide, as with other benzothiazole derivatives, is characterized by a benzene ring fused with a thiazole ring. This structural motif is foundational for the compound's biological activity and chemical reactivity. Benzothiazoles are known for their structural simplicity and versatility, which allows for extensive functionalization and adaptation to various chemical synthesis needs, contributing to their applicability in medicinal chemistry and material science.

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, leveraging their reactive sites for modifications and interactions with other molecules. These reactions include C–H arylation, which is crucial for introducing aryl groups and modifying the compound's properties. Such processes are pivotal for synthesizing biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory activities (Rossi*, Bellina, Lessi, Manzini, & Perego, 2014).

Scientific Research Applications

  • Dermatological Applications : Inamoto, Watanabe, and Nakamura (1984) reported that Benzylhydrochlorothiazide administration can stimulate new skin lesions in patients with porokeratosis of Mibelli, leading to eosinophilic spongiosis and cornoid lamella formation (Inamoto, Watanabe, & Nakamura, 1984).

  • Therapeutic Applications as Diuretics and Antihypertensive Agents : Research by Gyűjtő et al. (2020) highlighted that 1,2,3-Benzothiadiazine 1,1-dioxide derivatives, which include Benzylhydrochlorothiazide, show potential as diuretics and antihypertensive agents (Gyűjtő et al., 2020).

  • Inhibitors of Carbonic Anhydrase Enzyme : A study by Supuran (1996) demonstrated that Chlorothiazide complexes with divalent metal ions, a group that includes Benzylhydrochlorothiazide, show potential as inhibitors of carbonic anhydrase enzyme, useful in treating hypertension and kidney diseases (Supuran, 1996).

  • Antitumor Applications : Bradshaw and Westwell (2004) discussed Phortress, a potent and selective antitumor benzothiazole that targets sensitive cells, suggesting potential applications of Benzylhydrochlorothiazide in cancer treatment (Bradshaw & Westwell, 2004).

  • Risk of Diabetes in Predisposed Individuals : Wolff (1964) found that Benzothiadiazines, including Benzylhydrochlorothiazide, can cause diabetes in predisposed individuals, with the risk increasing over time (Wolff, 1964).

  • Analytical Techniques for Estimation : Savaj, Raj, and Sojitra (2015) noted improvements in analytical techniques for estimating hydrochlorothiazide in biological media, aiding treatment of high blood pressure and edema, relevant to Benzylhydrochlorothiazide (Savaj, Raj, & Sojitra, 2015).

  • Lead for New Treatments : Supuran (2008) highlighted that old diuretics like hydrochlorothiazide could be leads for new treatments, as they inhibit multiple carbonic anhydrase isoforms involved in critical physiological processes, relevant to Benzylhydrochlorothiazide (Supuran, 2008).

properties

IUPAC Name

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSMIJUDVUASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045114
Record name Benzylhydrochlorothiazide
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URL https://comptox.epa.gov/dashboard/DTXSID1045114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylhydrochlorothiazide

CAS RN

96782-98-8, 96782-97-7, 1824-50-6
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)-
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URL https://commonchemistry.cas.org/detail?cas_rn=96782-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylhydrochlorothiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylhydrochlorothiazide [JAN]
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Record name benzylhydrochlorothiazide
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Record name Benzylhydrochlorothiazide
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Record name BENZYLHYDROCHLOROTHIAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
N Inamoto, T Watanabe, K Nakamura - Journal of the American Academy …, 1984 - Elsevier
We observed the course of development of porokeratosis stimulated by benzylhydrochlorothiazide (BHCTh) in normal-appearing skin of a patient with long-standing stable …
Number of citations: 36 www.sciencedirect.com
E Selvaag - Journal of Toxicology: Cutaneous and Ocular …, 1997 - Taylor & Francis
… Bendroflumethiazide was phototoxic at concentrations of 5 x M and higher; bemetizide, benzylhydrochlorothiazide, bumetanide, and hydroflumethiazide were phototoxic at …
Number of citations: 6 www.tandfonline.com
E Selvaag, H Anholt, J Moan, P Thune - Journal of Photochemistry and …, 1997 - Elsevier
… Bendroflumethiazide was phototoxic at concentrations of 0.05 mM and above; bemetizide, benzylhydrochlorothiazide, bumetanide and hydroflumethiazide were phototoxic at …
Number of citations: 25 www.sciencedirect.com
E Selvaag - Naunyn-Schmiedeberg's archives of pharmacology, 1997 - Springer
… Bendroflumethiazide was phototoxic at concentrations of 0.05mM and higher; bemetizide, benzylhydrochlorothiazide, bumetanide and hydroflumethiazide were phototoxic at 0.25mM …
Number of citations: 7 link.springer.com
E Selvaag, H Anholt, J Moan… - Photodermatology …, 1996 - Wiley Online Library
… Bendroflumethiazide was phototoxic at 5times10 −5 M and higher concentrations, bemetizide, benzylhydrochlorothiazide, bumetanide and hydroflumethiazide were phototoxic at 2.5…
Number of citations: 15 onlinelibrary.wiley.com
YY Lee - Reactions, 2014 - search.proquest.com
… been prescribed benzylhydrochlorothiazide for hypertension. On … The woman's levetiracetam and benzylhydrochlorothiazide were … Following discharge, benzylhydrochlorothiazide was …
Number of citations: 0 search.proquest.com
A Goto - Reactions, 2009 - Springer
… hypokalaemia after receiving benzylhydrochlorothiazide; he … , started receiving benzylhydrochlorothiazide [dosage not stated… possible and benzylhydrochlorothiazide was …
Number of citations: 0 link.springer.com
H Fujita, I Matsuo - Photochemistry and photobiology, 1985 - Wiley Online Library
… M solution of penflutizide or benzylhydrochlorothiazide in 20% DMF and of methichlothiazide or hydrochlorothiazide in 2% DMF. Although trichlormethiazide was the least soluble, it …
Number of citations: 12 onlinelibrary.wiley.com
E Selvaag, H Anholt, J Moan… - … Therapy and Other …, 1997 - spiedigitallibrary.org
… revealed loss of colony-forming ability in the presence of the antidiabetics glibenclamide and gliquidone, and the diuretics bemetizide, bendroflumethiazide, benzylhydrochlorothiazide, …
Number of citations: 13 www.spiedigitallibrary.org
E Selvaag - Journal of Toxicology: Cutaneous and Ocular …, 1997 - Taylor & Francis
Photohemolysis Due to Diuretic Drugs Page 1 J. ToX~COI.PUL 81 O cul ~ ToX~COI., 16(4), 207-215 (1997) PHOTOHEMOLYSIS DUE TO DIURETIC DRUGS EDGAR SELVMG, MD * …
Number of citations: 4 www.tandfonline.com

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